molecular formula C20H19N3O3S4 B2593576 4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide CAS No. 922467-06-9

4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide

Cat. No. B2593576
M. Wt: 477.63
InChI Key: CIIMKAUDSVRIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including reactants, products, and reaction conditions. Mechanisms may also be proposed.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, spectral properties, and other physical and chemical properties.


Scientific Research Applications

Synthesis and Characterization

Compounds related to "4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide" are synthesized through complex chemical reactions, often involving sulfonamide groups. For instance, novel cyclic sulfonamides have been synthesized via intramolecular Diels-Alder reactions, showcasing the versatility and potential of sulfonamides in creating biologically active molecules (Greig et al., 2001). Additionally, the reaction of 3-chloro-1,2-benzisothiazole with various nucleophiles has been explored, resulting in products that demonstrate the chemical diversity achievable through sulfonamide incorporation (Carrington et al., 1971).

Anticancer Activity

Sulfonamide derivatives have been tested for their potential anticancer properties. For example, biphenylsulfonamides have shown inhibitory action towards transmembrane, tumor-associated carbonic anhydrase isozymes, and exhibited cytotoxic activity against various human cancer cell lines (Morsy et al., 2009). Another study focused on 2-mercaptobenzenesulfonamides revealed compounds with significant in vitro anticancer and anti-HIV activities, highlighting the therapeutic potential of sulfonamide-based molecules (Pomarnacka et al., 2001).

Antimicrobial Activity

Research has also identified the antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides, particularly when combined with cell-penetrating peptides like octaarginine. This combination has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria, offering a novel approach to antimicrobial therapy (Ratrey et al., 2021).

Additional Applications

The diverse chemical properties of sulfonamide derivatives enable their use in various other applications, such as the synthesis of organic ionic liquids that promote chemical reactions like the benzoin condensation (Davis et al., 1999), and the creation of blue thermally activated delayed fluorescence materials for electroluminescent devices (Liu et al., 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety concerns. Proper handling and disposal procedures might also be discussed.


Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.


Please consult with a qualified professional or refer to appropriate resources for specific information on this compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S4/c1-27-20-22-15-10-9-14-17(18(15)29-20)28-19(21-14)23-16(24)8-5-11-30(25,26)12-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11-12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIMKAUDSVRIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.